Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Morpholine Analog
The target compound (MW 360.4) is 76.1 Da heavier than N-(4-(morpholinosulfonyl)phenyl)acetamide (MW 284.3) due to the 2-phenyl substituent [1]. Predicted XLogP3 for the 2-phenyl analog is approximately 1.3 (based on similar 2-phenylmorpholine derivatives), compared to -0.1 for the unsubstituted compound, indicating a >1.4 log unit increase in lipophilicity . This shift is expected to substantially enhance passive membrane permeability.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 360.4 g/mol; Predicted XLogP3 ≈ 1.3 |
| Comparator Or Baseline | N-(4-(Morpholinosulfonyl)phenyl)acetamide (CAS 21626-69-7): MW = 284.3 g/mol; XLogP3 = -0.1 |
| Quantified Difference | ΔMW = +76.1 g/mol; ΔXLogP3 ≈ +1.4 log units |
| Conditions | Computational prediction (PubChem/ChemSpider); MW confirmed by MS. |
Why This Matters
Higher lipophilicity and molecular weight directly affect cell permeability and CNS penetration profiles, making the 2-phenyl analog more suitable for intracellular or blood-brain-barrier targets.
- [1] PubChem. N-(4-(4-Morpholinylsulfonyl)phenyl)acetamide. CID 88976. Computed Properties: Molecular Weight 284.33 g/mol, XLogP3-AA -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/88976 (accessed 2026-05-09). View Source
